
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, or 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the cinnolin family, which includes compounds that are used in the synthesis of organic compounds. 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the synthesis of various organic compounds, as well as in the study of the mechanism of action of certain drugs.
科学研究应用
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, it has been used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
作用机制
The mechanism of action of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed that the compound acts as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are not fully understood. However, it is known that the compound can act as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
实验室实验的优点和局限性
The advantages of using 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments include its high reactivity and its ability to act as an intermediate in the formation of various organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and it can be difficult to store and handle. Additionally, the compound has a limited shelf life and can degrade over time.
未来方向
The future directions for 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are numerous. One potential future direction is to explore the compound’s potential applications in the field of drug development. Additionally, the compound could be used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products. Additionally, the compound could be used to explore the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Finally, the compound could be used to develop new synthetic methods for the synthesis of organic compounds.
合成方法
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is synthesized through a two-step process. The first step involves the synthesis of the starting material, a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one. This is achieved by reacting a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one with a base, such as sodium hydroxide, in an organic solvent. The second step involves the deprotection of the t-BOC group, which is achieved by reacting the protected phenyl cinnolin-5-one with a strong acid, such as hydrochloric acid.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)14-8-6-13(7-9-14)16-10-15-17(22-21-16)11-20(4,5)12-18(15)23/h6-9,22H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYGIIKCBMXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

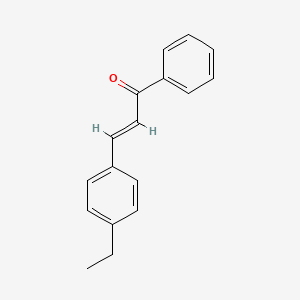
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
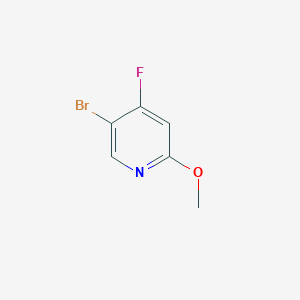
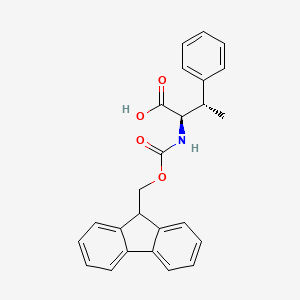


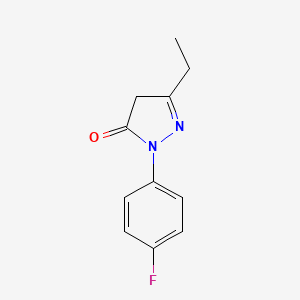
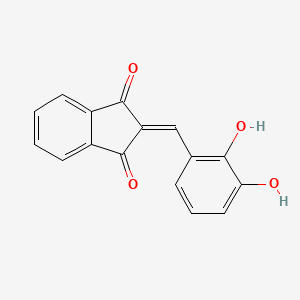





![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)